molecular formula C8H17ClHgO B14517466 Chloro(2-methoxyheptyl)mercury CAS No. 62594-78-9

Chloro(2-methoxyheptyl)mercury

Cat. No.: B14517466
CAS No.: 62594-78-9
M. Wt: 365.26 g/mol
InChI Key: ZNMHVSWCLFUXMZ-UHFFFAOYSA-M
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Description

Chloro(2-methoxyheptyl)mercury is an organomercury compound characterized by a mercury atom bonded to a heptyl chain substituted with a methoxy group at the second carbon. Its molecular formula is C₈H₁₇ClHgO, with a molecular weight of approximately 381.3 g/mol (estimated based on structural analogs in and ). Organomercury compounds like this are historically significant in industrial applications but are now heavily regulated due to their neurotoxicity and environmental persistence .

Properties

CAS No.

62594-78-9

Molecular Formula

C8H17ClHgO

Molecular Weight

365.26 g/mol

IUPAC Name

chloro(2-methoxyheptyl)mercury

InChI

InChI=1S/C8H17O.ClH.Hg/c1-4-5-6-7-8(2)9-3;;/h8H,2,4-7H2,1,3H3;1H;/q;;+1/p-1

InChI Key

ZNMHVSWCLFUXMZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC(C[Hg]Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-methoxyheptyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyheptanol in the presence of a base. The reaction proceeds as follows:

    Mercury(II) chloride: is dissolved in a suitable solvent such as ethanol.

    2-methoxyheptanol: is added to the solution.

  • A base such as sodium hydroxide is introduced to facilitate the reaction.
  • The mixture is stirred at room temperature until the reaction is complete.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: to mix mercury(II) chloride and 2-methoxyheptanol.

    Automated systems: to control the addition of reagents and maintain optimal reaction conditions.

    Purification units: to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methoxyheptyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: It can be reduced to elemental mercury and other organic compounds.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide and various organic by-products.

    Reduction: Elemental mercury and organic compounds.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chloro(2-methoxyheptyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for potential therapeutic uses and its toxicological effects.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-methoxyheptyl)mercury involves its interaction with biological molecules. The mercury atom can bind to thiol groups in proteins, leading to:

    Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions.

    Disruption of cellular processes: The compound can interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Substituent Type Key Features Evidence ID
Chloro(2-methoxyheptyl)mercury C₈H₁₇ClHgO Alkoxyalkyl (methoxyheptyl) Combines lipophilicity with polar ether group -
Methoxyethyl Mercury Chloride C₃H₇ClHgO Alkoxyalkyl (methoxyethyl) Shorter chain, higher polarity
Chloro(heptyl)mercury C₇H₁₅ClHg Simple alkyl (heptyl) Lacks methoxy group; more hydrophobic
Chloro(2-methoxyphenyl)mercury C₇H₇ClHgO Aromatic methoxy Aryl mercury; lower bioaccumulation risk
Chloro(2-hydroxycyclohexyl)mercury C₆H₁₁ClHgO Cycloalkyl hydroxyl Cyclic structure; potential for H-bonding

Key Observations :

  • Functional Groups: The methoxy group improves water solubility relative to non-functionalized alkylmercury compounds (e.g., chloro(heptyl)mercury) but reduces it compared to hydroxylated or aromatic analogs .
  • Aryl vs. Alkyl : Aryl derivatives (e.g., chloro(2-methoxyphenyl)mercury) are generally less toxic and persistent than alkylmercury compounds due to slower biomethylation rates .

Toxicity and Environmental Impact

Table 2: Toxicity Data and Regulatory Limits
Compound Name LD₅₀ (mg/kg, mice) OSHA PEL (mg/m³) Environmental Behavior Evidence ID
This compound Not reported Inferred: 0.1 High persistence; moderate solubility -
Chloro(2-hexanamidocyclohexyl)mercury 56 (ivn, mice) 0.1 (skin) High neurotoxicity; regulated under OSHA
Methoxyethyl Mercury Chloride Not reported 0.1 (skin) Shorter half-life due to polar chain
Chloro(ethyl)mercury 25–30 (oral, rat) 0.1 (skin) Extremely toxic; bioaccumulative

Key Observations :

  • Toxicity Trends : Alkylmercury compounds (e.g., chloro(ethyl)mercury) exhibit higher acute toxicity than aryl or alkoxyalkyl analogs. The target compound’s toxicity is likely intermediate, influenced by its methoxy group .
  • Regulatory Limits: All organomercury compounds fall under OSHA’s permissible exposure limit (PEL) of 0.1 mg/m³ (skin), emphasizing their hazardous nature .
  • Environmental Fate: The methoxy group may enhance degradation via hydrolysis compared to non-functionalized alkylmercury compounds, though this remains speculative without direct data .

Physicochemical Properties

Table 3: Property Comparison
Property This compound Chloro(heptyl)mercury Chloro(2-methoxyphenyl)mercury
Water Solubility Moderate (ether group) Low Low (aromatic hydrophobicity)
Log P (Octanol-Water) ~3.5 (estimated) ~4.2 ~2.8
Stability Stable; slow hydrolysis Very stable Stable; resistant to oxidation

Key Observations :

  • Stability : Hydrolysis of the Hg-C bond is slower in alkylmercury compounds than in arylmercury, though the methoxy group may slightly accelerate this process .

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